7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O2 . It is a chemical reagent used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Scientific Research Applications
Cardiopreventive Research
7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile: has been studied for its potential cardioprotective effects. A novel compound derived from it, SHC , was assessed for its capacity to prevent myocardial infarction induced by isoproterenol in rats . The study indicated that SHC could moderate biochemical markers, oxidative stress, and histological parameters, suggesting a promising application in the development of cardioprotective drugs.
Synthesis of Isoquinoline Derivatives
The compound is a key precursor in the synthesis of various isoquinoline derivatives. These derivatives are significant due to their wide range of biological activities, including anti-cancer and anti-malarial properties . The efficient synthesis of these derivatives is crucial for the development of new pharmaceuticals and is an active area of chemical research.
Biological Activity Studies
Isoquinoline derivatives, including those derived from 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile, are often studied for their biological activities. They form an important component of many biologically active products and are used in the synthesis of natural isoquinoline alkaloids, which have diverse structures and applications in medicine .
Chemical Research and Development
In the field of chemical research, 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile serves as a building block for the synthesis of complex molecules. Its role in the development of new chemical synthesis strategies is vital, as it contributes to the creation of compounds with potential industrial and pharmacological uses .
Pharmacological Applications
The compound’s derivatives are explored for various pharmacological applications. While specific applications in pharmacology were not detailed in the search results, the compound’s role in the synthesis of biologically active molecules suggests its importance in drug discovery and development processes.
Environmental Impact Studies
Although direct studies on the environmental impact of 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile were not found, compounds like these are subject to environmental impact assessments. These studies are crucial for understanding the ecological consequences of chemical compounds and ensuring safe practices in their production and disposal .
Safety and Hazards
When handling 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile, it is advised to do so in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also important to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-5-9-7(4-8(10)6-12)2-3-13-11(9)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGCUWCDFPUEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC(=O)C2=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.